molecular formula C15H19F2NO4 B13991780 Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Cat. No.: B13991780
M. Wt: 315.31 g/mol
InChI Key: SYBNWACGAPAHGD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Boc group. The difluorobenzyl moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the difluorobenzyl derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The difluorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Acidic conditions using TFA or HCl.

Major Products

The major products formed from these reactions include the free amino acid, aldehydes, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity and specificity, while the Boc group provides protection during synthesis. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
  • Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
  • Boc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Uniqueness

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the Boc group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2S)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

SYBNWACGAPAHGD-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=CC=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O

Origin of Product

United States

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